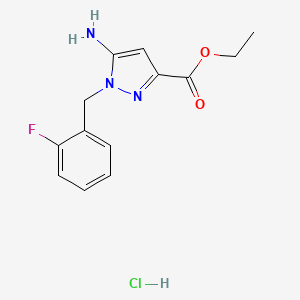
2-Bromo-5-chloro-3-iodobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrClIO It is a benzyl alcohol derivative that contains bromine, chlorine, and iodine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-iodobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzyl alcohol derivatives. For instance, the bromination and chlorination of 3-iodobenzyl alcohol can be achieved using bromine and chlorine reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-3-iodobenzyl alcohol can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove halogen substituents or to convert the alcohol group to an alkane.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the halogens.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of dehalogenated benzyl alcohol or alkane derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-3-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-3-iodobenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-iodobenzyl alcohol
- 2-Chloro-5-iodobenzyl alcohol
- 2-Bromo-3-chloro-5-iodobenzyl alcohol
Uniqueness
2-Bromo-5-chloro-3-iodobenzyl alcohol is unique due to the specific combination of bromine, chlorine, and iodine substituents on the benzene ring This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C7H5BrClIO |
|---|---|
Peso molecular |
347.37 g/mol |
Nombre IUPAC |
(2-bromo-5-chloro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |
Clave InChI |
DCWOEHXPOMSESF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)Br)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




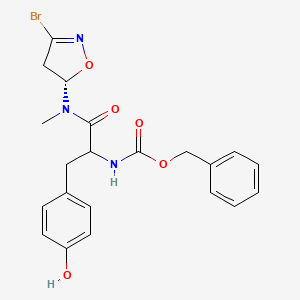
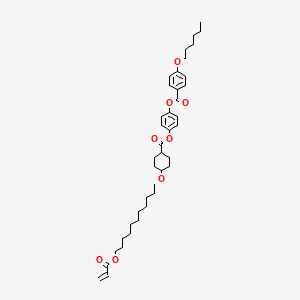
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)

![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
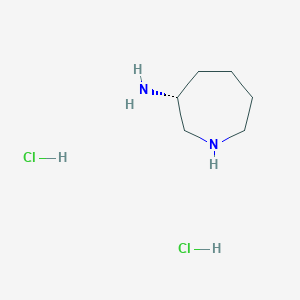
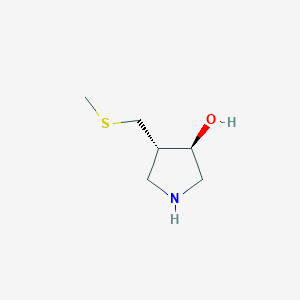
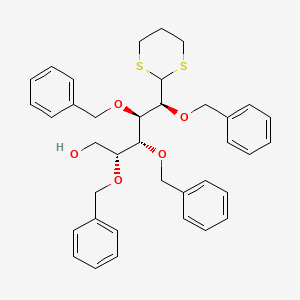
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)

